molecular formula C27H26ClFN2O3S B2978958 3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 892760-17-7

3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2978958
CAS No.: 892760-17-7
M. Wt: 513.02
InChI Key: ZLOLHNLAQOWGMZ-UHFFFAOYSA-N
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Description

The compound 3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a fluorinated quinolone derivative characterized by a sulfonyl-linked 3-chlorophenyl group, a diethylamino substituent at position 7, and a meta-methylbenzyl moiety at position 1. The structural features—fluorine for bioavailability, sulfonyl groups for target interaction, and aromatic substitutions for steric modulation—align with medicinal chemistry principles for drug-like molecules.

Properties

IUPAC Name

3-(3-chlorophenyl)sulfonyl-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClFN2O3S/c1-4-30(5-2)25-15-24-22(14-23(25)29)27(32)26(35(33,34)21-11-7-10-20(28)13-21)17-31(24)16-19-9-6-8-18(3)12-19/h6-15,17H,4-5,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOLHNLAQOWGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC(=CC=C3)Cl)CC4=CC=CC(=C4)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aromatic aldehyde reacts with a ketone in the presence of an acid catalyst.

    Introduction of the sulfonyl group: This step involves the reaction of the quinoline derivative with 3-chlorobenzenesulfonyl chloride under basic conditions.

    Final modifications: The diethylamino and methylphenyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and diethylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce the corresponding amines.

Scientific Research Applications

3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous quinolones, focusing on substituent variations and their theoretical implications.

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound : 3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one - 3-Chlorobenzenesulfonyl at C3
- Diethylamino at C7
- 3-Methylbenzyl at C1
C27H26ClFN2O3S 513.02 Meta-methylbenzyl group may enhance lipophilicity and steric hindrance
4-Methylbenzyl Analog () - 4-Methylbenzyl at C1 C27H26ClFN2O3S 513.02 Para-methylbenzyl substituent could improve solubility compared to meta-substitution
7f () - Cyclopropyl at C1
- Acetamido-ethyl-benzyl at C4
- Carboxylate ester at C3
Not provided Not provided Cyclopropyl groups often improve metabolic stability; carboxylate ester may influence bioavailability
Piperazinyl Derivative () - Ethyl at C1
- 4-Methylpiperazinyl at C7
C24H25ClFN3O3S ~513.5 Piperazinyl group increases solubility; ethyl chain reduces steric bulk compared to benzyl
Propyl-Pyrrolidinyl Analog () - Propyl at C1
- Pyrrolidinyl at C7
C25H27ClFN3O3S ~514.0 Propyl and pyrrolidinyl groups may lower logP, enhancing aqueous solubility

Key Observations:

Substituent Position Effects: The meta-methylbenzyl group in the target compound vs. the para-methylbenzyl analog () highlights positional isomerism. C1 Substituents: Ethyl/propyl chains () reduce aromatic bulk, possibly decreasing membrane permeability but improving metabolic stability compared to benzyl groups.

Functional Group Variations: Diethylamino vs. Piperazinyl: The target’s diethylamino group (logP ~2.5) is more lipophilic than piperazinyl (logP ~1.0), suggesting differences in tissue distribution . Sulfonyl Group Consistency: All compounds retain the 3-chlorobenzenesulfonyl moiety, critical for hydrogen bonding or electrostatic interactions with biological targets.

Fluorine and Core Stability :

  • The 6-fluoro substituent, common across all compounds, likely enhances bioavailability by reducing cytochrome P450-mediated metabolism.

Therapeutic Implications :

  • Compounds with cyclopropyl () or piperazinyl () groups may exhibit improved pharmacokinetic profiles, while benzyl-substituted analogs (target and ) could prioritize target affinity over solubility.

Biological Activity

The compound 3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic organic molecule belonging to the class of quinolinones. Its unique structure comprises a quinoline core with various functional groups, which contribute to its biological activity. This article explores the biological activities, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C₁₈H₁₈ClF N₂O₂S
  • Molecular Weight: 368.86 g/mol

Structural Features

FeatureDescription
Quinoline Core A bicyclic structure known for various biological activities.
Chlorobenzenesulfonyl Group Enhances solubility and biological interactions.
Diethylamino Moiety Potentially increases pharmacological efficacy.
Fluoro Substitution May affect the compound's reactivity and binding affinity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical biochemical pathways. Preliminary studies suggest that it may function as an enzyme inhibitor, affecting various signaling pathways.

Other Biological Activities

Quinolinones are known for a range of biological activities beyond antimicrobial effects:

  • Anticancer Properties: Some studies suggest potential anticancer activity through apoptosis induction in cancer cells.
  • Anti-inflammatory Effects: These compounds may inhibit inflammatory pathways, offering therapeutic avenues for inflammatory diseases.
  • CNS Activity: Certain derivatives exhibit neuroprotective effects and may influence neurotransmitter systems.

Study 1: Antibacterial Evaluation

In a study evaluating the antibacterial properties of related quinolinone derivatives, several compounds were tested against both Gram-positive and Gram-negative bacteria using the cup plate method. The results indicated that some derivatives exhibited significant inhibitory effects against S. aureus and E. coli, suggesting that structural modifications can enhance antibacterial efficacy .

Study 2: Anticancer Potential

A recent investigation into the anticancer potential of quinolinone derivatives highlighted their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. The specific interactions with cellular targets were explored, revealing promising results for further development as anticancer agents.

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